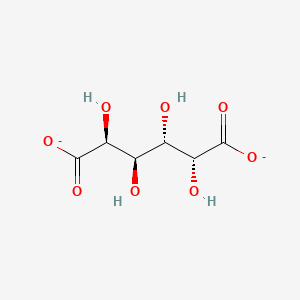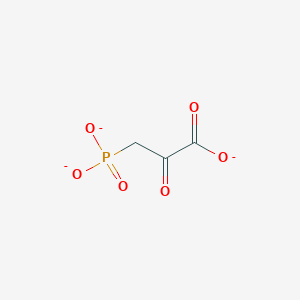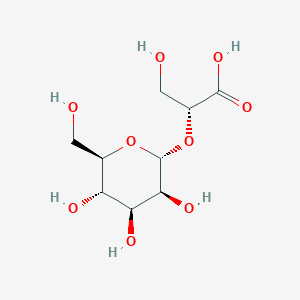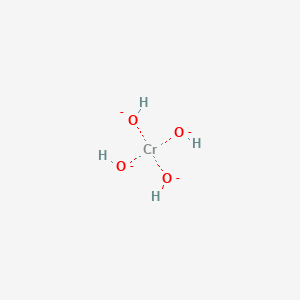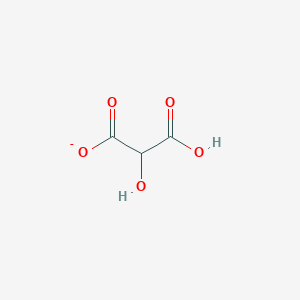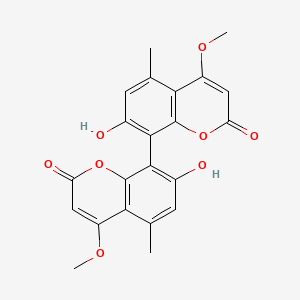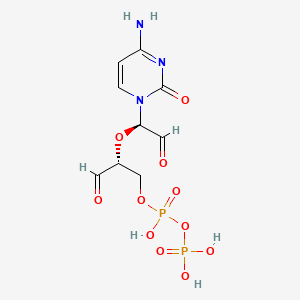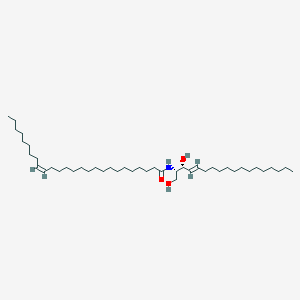
N-(17Z-hexacosenoyl)-ceramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(17Z-hexacosenoyl)sphingosine is a N-acylsphingosine in which the ceramide N-acyl group is specified as (17Z)-hexacosenoyl. It has a role as a mouse metabolite. It derives from a (17Z)-hexacosenoic acid.
Wissenschaftliche Forschungsanwendungen
Role in Apoptosis and Cell Death
Ceramide, including variants like N-(17Z-hexacosenoyl)-ceramide, is recognized for its role in mediating apoptosis. The study of synthetic phytoceramides, which are structurally related to ceramides, revealed their ability to induce apoptosis more potently than ceramides themselves. These phytoceramides, despite structural differences, triggered cell death through apoptosis, similar to natural ceramides, hinting at the potential for ceramide-based compounds in therapeutic applications (Hwang et al., 2001).
Impact on Lipid Membrane Structure and Function
N-(17Z-hexacosenoyl)-ceramide, like other ceramides, significantly influences the structural and functional properties of lipid membranes. Research has explored the mixing properties of ceramide in sphingomyelin bilayers, providing insights into the biophysical and thermodynamic properties of these molecules. These studies are crucial for understanding the role of ceramides in cellular signaling, apoptosis, and binding of various biomolecules (Metcalf & Pandit, 2012).
Ceramide and Mitochondrial Function
Ceramides have been linked to mitochondrial function, affecting processes like oxidative phosphorylation and reactive oxygen species production. Studies suggest that different ceramide species, possibly including N-(17Z-hexacosenoyl)-ceramide, can influence the activity of the mitochondrial respiratory chain, indicating a complex interplay between ceramide signaling and mitochondrial function (Kogot-Levin & Saada, 2014).
Eigenschaften
Produktname |
N-(17Z-hexacosenoyl)-ceramide |
|---|---|
Molekularformel |
C44H85NO3 |
Molekulargewicht |
676.1 g/mol |
IUPAC-Name |
(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexacos-17-enamide |
InChI |
InChI=1S/C44H85NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-44(48)45-42(41-46)43(47)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2/h17-18,37,39,42-43,46-47H,3-16,19-36,38,40-41H2,1-2H3,(H,45,48)/b18-17-,39-37+/t42-,43+/m0/s1 |
InChI-Schlüssel |
RBWQERGGVBSKJY-BWFPRIDFSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCC/C=C\CCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCCCC=CCCCCCCCC)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



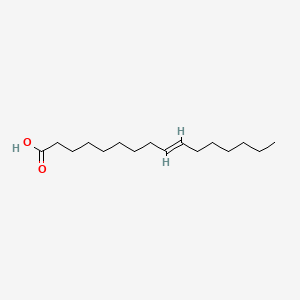
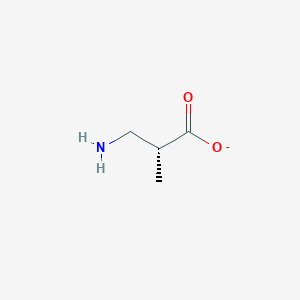
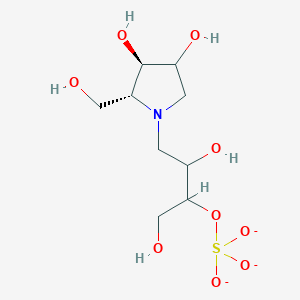
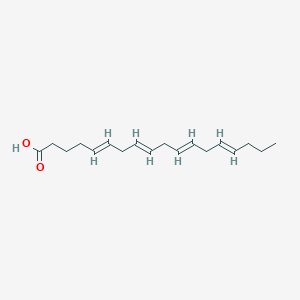
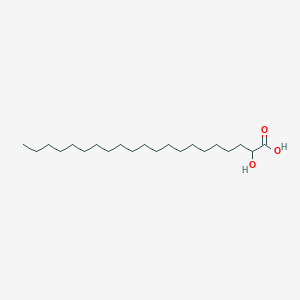
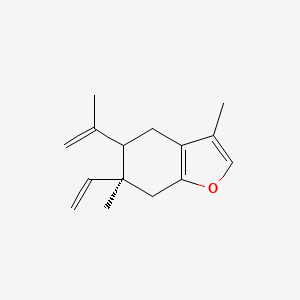
![2-[(2E,4E,6E,8E,10E,12E,14E)-15-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-6,11-dimethylhexadeca-2,4,6,8,10,12,14-heptaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol](/img/structure/B1237616.png)
